molecular formula C14H13F2NO2S B10971156 N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide

N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B10971156
M. Wt: 297.32 g/mol
InChI Key: DMNDYPMSSPCXKB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a difluorobenzene ring, which is further substituted with a 2,6-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, but care must be taken to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.

    Reduction Products: Reduction typically results in the formation of amines or other reduced derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide
  • N-(2,6-dimethylphenyl)-2,5-dichlorobenzenesulfonamide
  • N-(2,6-dimethylphenyl)-2,5-dibromobenzenesulfonamide

Comparison:

  • Uniqueness: The presence of fluorine atoms in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo counterparts.
  • Reactivity: Fluorine atoms increase the compound’s ability to participate in nucleophilic substitution reactions due to their high electronegativity.
  • Applications: While all these compounds have similar applications in medicinal chemistry, the difluoro derivative is often preferred for its enhanced biological activity.

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-9-4-3-5-10(2)14(9)17-20(18,19)13-8-11(15)6-7-12(13)16/h3-8,17H,1-2H3

InChI Key

DMNDYPMSSPCXKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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